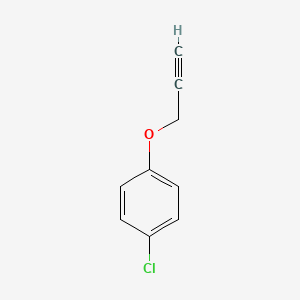

1-Chloro-4-(prop-2-yn-1-yloxy)benzene

Descripción

Structural Classification within Aryl Ether and Terminal Alkyne Frameworks

From a structural standpoint, 1-Chloro-4-(prop-2-yn-1-yloxy)benzene belongs to two important classes of organic compounds: aryl ethers and terminal alkynes.

Aryl Ether: The molecule features an ether linkage where an oxygen atom is connected to a benzene (B151609) ring (an aryl group) and a propargyl group. The general structure of an aryl ether is Ar-O-R, where 'Ar' is an aryl group and 'R' is an alkyl or other substituent. In this specific compound, the aryl group is a 4-chlorophenyl ring. Aryl ethers are known for their chemical stability and are common structural motifs in many natural products and pharmaceuticals.

Terminal Alkyne: The presence of a propargyl group (prop-2-yn-1-yl) means the molecule contains a carbon-carbon triple bond at the end of a carbon chain. This terminal alkyne functionality is characterized by the presence of a weakly acidic proton attached to one of the sp-hybridized carbon atoms (C≡C-H). This feature is crucial for its participation in a variety of coupling reactions.

The combination of a chloro-substituted aromatic ring and a terminal alkyne within the same molecule provides a platform for sequential or orthogonal chemical modifications.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Benzene ring with chloro and propargyloxy substituents |

| Functional Group 1 | Aryl Ether (-O-Ar) |

| Functional Group 2 | Terminal Alkyne (-C≡CH) |

| Functional Group 3 | Aryl Halide (-Cl) |

| Common Names | p-chlorophenyl 2-propynyl ether, propargyl para-chlorophenyl ether guidechem.com |

Strategic Importance as a Versatile Synthetic Building Block

The strategic importance of this compound lies in its versatility as a synthetic building block. The distinct reactivity of its functional groups allows chemists to selectively perform reactions at different parts of the molecule.

The terminal alkyne is particularly valuable for its ability to participate in:

Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

Sonogashira Coupling: A cross-coupling reaction with aryl or vinyl halides to form new carbon-carbon bonds.

Other Alkyne Reactions: Including Glaser coupling and various addition reactions.

The aryl chloride group provides a handle for:

Cross-Coupling Reactions: Such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, which are fundamental for constructing complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): Under specific conditions, the chlorine atom can be displaced by nucleophiles.

This orthogonality allows for the stepwise construction of elaborate molecules. For instance, the alkyne can be modified first, followed by a cross-coupling reaction at the aryl chloride position, or vice versa. This controlled reactivity is highly desirable in multi-step syntheses, particularly in medicinal chemistry and materials science for creating libraries of compounds or functional polymers. A common synthetic route to this and related compounds involves the reaction of a substituted phenol (B47542) (like 4-chlorophenol) with propargyl bromide in the presence of a base such as potassium carbonate. plos.org

Overview of Current Research Trajectories and Potential

Current research involving this compound and structurally similar compounds is expanding into several key areas. Its utility as a linker or building block is being explored in the development of:

Pharmaceuticals: The chloro-substituent is a common feature in many approved drugs, and the ability to use this compound to build larger, more complex scaffolds is of high interest. nih.gov The triazole rings formed via click chemistry from the alkyne group are known bioisosteres for other functional groups and can be used to link different pharmacophores.

Materials Science: The rigid structure of the alkyne and the potential for polymerization or incorporation into larger frameworks make it a candidate for the synthesis of novel polymers and covalent organic frameworks (COFs). For example, related compounds have been used as spacer cations in the formation of 2D perovskites for optoelectronic applications. acs.org

Agrochemicals: The molecule's structural motifs are found in various pesticides and herbicides. Research may focus on synthesizing new derivatives to explore their biological activity.

The potential of this compound is rooted in its modular nature. It serves as a readily available and versatile platform for introducing a chloro-phenyl propargyl ether moiety into a wide array of target structures, facilitating the exploration of new chemical space in various scientific disciplines.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO | nih.govuni.luchemuniverse.com |

| Molecular Weight | 166.61 g/mol | chemuniverse.com |

| CAS Number | 19130-39-3 | chemuniverse.combiosynth.comchemicalbook.com |

| InChIKey | USRMDNZIKVMDKH-UHFFFAOYSA-N | guidechem.comuni.lu |

| Canonical SMILES | C#CCOC1=CC=C(C=C1)Cl | guidechem.comuni.lu |

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-4-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRMDNZIKVMDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472075 | |

| Record name | 1-chloro-4-(prop-2-yn-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19130-39-3 | |

| Record name | 1-chloro-4-(prop-2-yn-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(prop-2-yn-1-yloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Reactivity and Derivatization of 1 Chloro 4 Prop 2 Yn 1 Yloxy Benzene

Alkyne-Mediated Transformations

The propargyl group is the key functional handle for a variety of powerful synthetic transformations, including cycloadditions and cycloisomerizations. These reactions leverage the high reactivity of the carbon-carbon triple bond to construct complex molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a premier example of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups. glenresearch.commdpi.com This reaction unites terminal alkynes, such as the one present in 1-Chloro-4-(prop-2-yn-1-yloxy)benzene, with organic azides to form stable 1,2,3-triazole rings. wikipedia.org The resulting triazole moiety is a valuable linker, known for its high chemical stability, aromatic character, and ability to participate in hydrogen bonding. nih.gov

The CuAAC reaction proceeds through a mechanism that is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition. The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne of this compound. organic-chemistry.orgnih.gov The active Cu(I) catalyst can be generated in situ from the reduction of a Cu(II) salt, such as copper(II) sulfate, by a reducing agent like sodium ascorbate. wikipedia.orgorganic-chemistry.org

The reaction exhibits exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgrsc.org This high degree of control arises from the stepwise, non-concerted mechanism involving the copper acetylide, which coordinates the azide (B81097) partner before cyclization occurs. nih.gov Some studies suggest that dicopper species may be involved, further facilitating the reaction. acs.org This consistent and predictable outcome is a key advantage of the CuAAC reaction in synthetic applications.

The versatility of the CuAAC reaction allows this compound to be coupled with a vast array of azide-containing molecules. The reaction's tolerance for various functional groups enables the synthesis of complex hybrid structures without the need for extensive protecting group strategies. glenresearch.comnih.gov Examples of azide partners that can be coupled with aryl propargyl ethers range from simple alkyl and aryl azides to complex, biologically active molecules and macromolecular scaffolds. nih.govrsc.orgsciforum.net

| Azide Partner Class | Specific Example | Potential Application Area |

| Simple Alkyl Azides | Hexyl azide rsc.org | Modification of aliphatic chains |

| Aryl Azides | Benzyl azide rsc.org | Introduction of aromatic moieties |

| Biomolecules | Azido-functionalized sugars, coumarins, folic acid nih.gov | Bioconjugation, medicinal chemistry |

| Macrocycles | Azidopropyl calix rsc.orgarene nih.gov | Supramolecular chemistry, sensor development |

The efficiency of the CuAAC reaction makes it an ideal tool for the synthesis of polymers and complex, multi-component architectures. researchgate.net By using monomers containing both alkyne and azide functionalities (AB-type monomers) or by reacting di-alkynes with di-azides (AABB-type polymerization), poly(1,2,3-triazole)s can be synthesized. researchgate.net

Furthermore, this compound can serve as a building block for constructing dendrimers or for functionalizing existing macromolecular cores. For instance, a tripodal azide core could be reacted with three equivalents of the compound to create a star-shaped molecule. acs.org This methodology has been applied to create energetic polymers and other advanced materials where the stable, nitrogen-rich triazole ring imparts specific properties. researchgate.net

Intramolecular Cycloisomerization and Oxidative Dimerization of Aryl Propargyl Ethers

Beyond cycloadditions, the propargyl ether moiety can undergo intramolecular rearrangements and dimerization reactions, often catalyzed by transition metals like gold. acs.org These reactions provide pathways to valuable heterocyclic structures such as chromenes and benzofurans. acs.orgresearchgate.net

For aryl propargyl ethers, gold catalysts can promote an intramolecular cycloisomerization, which involves the rearrangement of the propargyl group to form a six-membered 2H-chromene ring. acs.org Concurrently, an oxidative dimerization pathway can occur, leading to the formation of dimeric 2H-chromene products. acs.org Theoretical studies on phenyl propargyl ether have shown that the presence of cationic gold species favors the formation of the dimeric product. acs.org The electronic nature of substituents on the aromatic ring, such as the chloro group in this compound, can influence the selectivity between these pathways. acs.org Additionally, frustrated Lewis pairs have been shown to mediate the cycloisomerization of aryl propargyl ethers into chromenylium (B1244687) derivatives via a 6-endo-dig cyclization. nih.gov

Aromatic Ring Functionalization and Halogen Reactivity

The chloro-substituted benzene (B151609) ring offers another site for chemical modification, though its reactivity is distinct from that of the alkyne group. The interplay between the electron-donating ether oxygen and the electron-withdrawing chlorine atom governs the ring's reactivity.

The chlorine atom on the benzene ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. savemyexams.com This low reactivity is attributed to the strengthening of the carbon-chlorine bond due to resonance, where a lone pair of electrons from the chlorine atom delocalizes into the aromatic π-system, imparting partial double-bond character. savemyexams.com Significant activation, for example by strongly electron-withdrawing groups like a nitro group in the ortho or para position, is typically required to facilitate nucleophilic displacement of the halogen. uni.eduaskfilo.com The para-alkoxy group on this compound is electron-donating, which would not activate the chlorine for this type of substitution.

For electrophilic aromatic substitution, the directing effects of the two substituents must be considered. The alkoxy group is a strong activating group and an ortho, para-director. The chlorine atom is a deactivating group but is also an ortho, para-director. chemguide.co.uk Since the para position relative to the alkoxy group is occupied by the chlorine, and vice-versa, any electrophilic attack would be directed to the ortho positions (C2 and C6) relative to the strongly activating alkoxy group.

While direct nucleophilic substitution of the chlorine is difficult, modern cross-coupling reactions could potentially be employed for C-C or C-N bond formation at this position, although chloroarenes are known to be less reactive than their bromo- or iodo-analogs in many of these catalytic systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.org In the case of this compound, the primary site of reactivity for these transformations is the aryl chloride bond. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a particularly versatile example. organic-chemistry.org

The chloro group of this compound can be selectively replaced with various aryl groups through Suzuki coupling. This reaction typically proceeds while leaving the propargyl ether moiety intact, demonstrating the high chemoselectivity of modern palladium catalyst systems. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more specialized and active catalysts to achieve efficient coupling. acs.orgrsc.org

The general transformation involves reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction selectively forms a new biaryl structure, effectively replacing the chlorine atom with the aryl group from the boronic acid. researchgate.net This selectivity is crucial for synthetic applications where the terminal alkyne is intended for subsequent transformations.

The success and efficiency of the Suzuki coupling of this compound are highly dependent on the choice of coupling partner and the catalyst system.

Coupling Partners: A wide array of arylboronic acids can be used as coupling partners. The electronic properties of the boronic acid can influence reaction rates; electron-rich and electron-deficient arylboronic acids are generally well-tolerated, though reaction conditions may need to be optimized accordingly. organic-chemistry.org The stability and low toxicity of boronic acids make them highly practical reagents in these coupling reactions. nobelprize.org

Catalyst Systems: Due to the lower reactivity of aryl chlorides, the choice of catalyst is critical. Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands that facilitate the oxidative addition of the aryl chloride to the palladium(0) center, which is often the rate-limiting step. acs.org Ligands such as SPhos and catalysts like Pd/C have been shown to be effective for the Suzuki coupling of aryl chlorides. acs.org The selection of the base (e.g., K₃PO₄, KF) and solvent is also crucial for activating the boronic acid and ensuring a successful reaction. organic-chemistry.orgresearchgate.net Microwave heating has also been employed to accelerate these reactions, sometimes in aqueous media, which aligns with the principles of green chemistry. acs.org

| Catalyst/Ligand | Base | Solvent | Typical Temperature | Notes | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Room Temp to 100 °C | Effective for a broad range of aryl chlorides. | organic-chemistry.org |

| Pd/C | K₃PO₄ | DMA/Water | ~100 °C | Can favor cross-coupling over homocoupling. | acs.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | Room Temperature | Mild conditions suitable for base-sensitive substrates. | organic-chemistry.org |

| Fe-NHC Complex | Organolithium | THF | Room Temperature | Iron-based catalyst for arylboronic esters. | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Potential on the Chlorobenzene (B131634) Moiety

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of this compound, the propargyloxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, this compound is generally considered unreactive towards the classical SNAr mechanism under standard conditions. For SNAr to be a viable pathway, the introduction of a potent electron-withdrawing group, such as a nitro group, at the ortho or para position relative to the chlorine atom would be required. Without such activation, forcing conditions, such as high temperatures and very strong nucleophiles (e.g., NaNH₂), would be necessary, potentially leading to elimination-addition (benzyne mechanism) pathways rather than a direct SNAr. chemistrysteps.comyoutube.com

| Factor | Requirement for SNAr | Status for this compound | Reference |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Strong EWG (e.g., -NO₂) ortho/para to leaving group. | None present; the -O-propargyl group is electron-donating. | libretexts.org |

| Leaving Group | Good leaving group (F > Cl > Br > I for SNAr). | Chlorine is a viable leaving group if the ring is activated. | chemistrysteps.com |

| Nucleophile | Strong nucleophile (e.g., -OH, -OR, R₂NH). | Applicable, but ring activation is the primary barrier. | youtube.com |

Advanced Spectroscopic and Structural Characterization of 1 Chloro 4 Prop 2 Yn 1 Yloxy Benzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 1-chloro-4-(prop-2-yn-1-yloxy)benzene, both ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the distinct proton and carbon environments.

Proton (¹H) NMR spectroscopy provides precise information on the electronic environment of hydrogen atoms in a molecule. In derivatives of this compound, the spectrum can be divided into two key regions: the aromatic region and the aliphatic region containing the propargyl group protons.

The protons on the 1,4-disubstituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system. The chemical shifts are influenced by the electron-donating ether oxygen and the electron-withdrawing chlorine atom. The protons ortho to the ether linkage are expected to be shifted upfield compared to those ortho to the chlorine atom.

The propargyl group gives rise to two distinct signals. The methylene (B1212753) protons (-O-CH₂-) adjacent to the ether oxygen are deshielded and typically appear as a doublet. The terminal alkyne proton (-C≡CH) is found further upfield and appears as a triplet due to coupling with the methylene protons.

In a study of 2-chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine , a derivative containing the core propargyl ether structure, the following ¹H NMR signals were reported in deuterochloroform (CDCl₃) at 400 MHz researchgate.net:

A triplet at δ 5.18 ppm, corresponding to the two methylene protons (O-CH₂ -C≡CH).

A doublet at δ 2.59 ppm, corresponding to the single terminal alkyne proton (O-CH₂-C≡CH ) researchgate.net.

The observed splitting patterns (triplet for -CH₂- and doublet for ≡CH) are due to a small long-range coupling constant (J-coupling) between these non-equivalent protons.

Table 1: Representative ¹H NMR Chemical Shifts for the Propargyl Moiety in a Derivative. Created based on data from reference researchgate.net.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| -O-CH₂-C≡CH | 5.18 | Triplet | researchgate.net |

| -O-CH₂-C≡CH | 2.59 | Doublet | researchgate.net |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete map of the carbon framework.

For this compound, distinct signals are expected for the nine carbon atoms:

Aromatic Carbons: Four signals are anticipated for the benzene ring. The carbon atom bonded to the oxygen (C-O) is typically shifted downfield, while the carbon bonded to chlorine (C-Cl) also experiences a downfield shift. The two sets of equivalent C-H carbons will have distinct chemical shifts.

Alkyne Carbons: The two sp-hybridized carbons of the alkyne group (-C ≡C H) usually resonate in the range of δ 70-90 ppm. The terminal carbon (C H) is typically found slightly upfield of the internal carbon (-C ≡).

Methylene Carbon: The sp³-hybridized methylene carbon (-O-C H₂-) adjacent to the ether oxygen is deshielded and appears in the δ 50-70 ppm range libretexts.org.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 155 - 160 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-H | 115 - 130 |

| -C≡CH | 78 - 85 |

| -C≡CH | 75 - 80 |

| -O-CH₂- | 55 - 65 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most diagnostic peaks include:

Terminal Alkyne Stretch (≡C-H): A sharp, strong absorption band typically appears around 3300-3270 cm⁻¹. The spectrum of dipropargyl ether, a related compound, shows this peak near 3281 cm⁻¹ nih.gov.

Alkyne C≡C Stretch: A weak to medium, sharp absorption is expected in the range of 2150-2100 cm⁻¹. For dipropargyl ether, this band is observed near 2125 cm⁻¹ nih.gov.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are characteristic of the benzene ring, typically found in the 1600-1450 cm⁻¹ region vscht.cz.

Ether C-O-C Stretch: Aryl alkyl ethers display two strong, characteristic stretching bands. One is an asymmetric stretch near 1250 cm⁻¹ and the other is a symmetric stretch near 1040 cm⁻¹ quimicaorganica.org.

Aromatic C-H Stretch: This absorption appears just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range vscht.cz.

Aliphatic C-H Stretch: The methylene (-CH₂-) group protons show stretching vibrations just below 3000 cm⁻¹.

C-Cl Stretch: A strong band in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the carbon-chlorine bond.

Table 3: Key Diagnostic IR Absorption Bands for this compound. Data compiled from references nih.govvscht.czquimicaorganica.org.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |

| C≡C Stretch | Alkyne | ~2120 | Weak-Medium |

| Asymmetric C-O-C Stretch | Aryl Alkyl Ether | ~1250 | Strong |

| Symmetric C-O-C Stretch | Aryl Alkyl Ether | ~1040 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₉H₇ClO nih.gov. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show two molecular ion peaks: one for [M]⁺ and another for [M+2]⁺, with a relative intensity of about 3:1.

HRMS can confirm the elemental composition. The calculated monoisotopic mass for C₉H₇³⁵ClO is 166.0185425 Da nih.gov. An experimentally determined mass that matches this value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 4: Mass Spectrometry Data for this compound. Data sourced from reference nih.gov.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.60 g/mol |

| Monoisotopic Mass (HRMS) | 166.0185425 Da |

X-ray Crystallography for Elucidating Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's conformation and intermolecular interactions in the solid state.

While the crystal structure for the parent compound is not described, the structure of a derivative, 2-chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine , has been determined researchgate.net. This analysis reveals critical structural parameters for the propargyloxy moiety when incorporated into a larger molecular assembly.

The study reported that the derivative crystallizes in the monoclinic system with the space group C2/c. The bond length of the alkyne C≡C bond was found to be 1.1793(19) Å, and the C-C≡C bond angle was nearly linear at 179.43(17)°, which is characteristic of an sp-hybridized alkyne researchgate.net. Such data confirms the geometry of the functional group and reveals how the molecule packs in a crystal lattice, including any potential π-π stacking interactions between aromatic rings researchgate.net.

Table 5: Crystallographic Data for 2-chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine. Data sourced from reference researchgate.net.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈ClN₃O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.2743(18) |

| b (Å) | 7.3515(7) |

| c (Å) | 17.8170(16) |

| β (°) | 112.593(2) |

| Volume (ų) | 2330.8(4) |

Chromatographic Techniques for Purity Assessment and Isolation of Derivatives

Chromatographic techniques are essential for the separation, isolation, and purification of chemical compounds, as well as for assessing their purity. For derivatives of this compound, column chromatography using silica (B1680970) gel is a commonly employed method for purification following a chemical synthesis researchgate.netresearchgate.net.

Silica gel is a polar stationary phase, making it ideal for normal-phase chromatography. A solution of the crude product is loaded onto the top of a column packed with silica gel. Then, a solvent or a mixture of solvents (the mobile phase) is passed through the column. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. Less polar compounds have a weaker affinity for the polar silica gel and elute faster, while more polar compounds are retained longer nih.gov.

In the synthesis of triazine derivatives containing the this compound framework, the crude product obtained after the reaction was purified by chromatography on a silica gel column to yield the pure compound researchgate.netresearchgate.net. This step is critical for removing unreacted starting materials, by-products, and other impurities, ensuring that the final product is of high purity for subsequent analysis and application. The purity of the collected fractions is typically monitored by Thin-Layer Chromatography (TLC).

Computational Chemistry Investigations of 1 Chloro 4 Prop 2 Yn 1 Yloxy Benzene and Its Reactivity

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic and structural characteristics of molecules like 1-Chloro-4-(prop-2-yn-1-yloxy)benzene. By approximating the electron density of the molecule, DFT can provide valuable insights into its geometry, stability, and reactivity.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. edu.krd A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krd

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the ether linkage, which possess lone pairs of electrons. Conversely, the LUMO would likely be distributed over the aromatic ring and potentially involve the antibonding orbitals of the chloro and propargyl groups. DFT calculations would precisely map the spatial distribution and energy levels of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.19 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 2.80 | Propensity to accept electrons |

Note: The values in this table are illustrative and would need to be calculated using specific DFT functionals and basis sets for accurate representation.

Mechanistic Pathway Elucidation and Transition State Analysis of Key Reactions

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. For this compound, key reactions could include electrophilic aromatic substitution on the benzene ring or reactions involving the terminal alkyne of the propargyl group.

Computational chemists can model the interaction of the molecule with various reagents and identify the most energetically favorable reaction pathways. A critical aspect of this is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. Properties of the transition state, such as its geometry and vibrational frequencies, can confirm the nature of the reaction pathway. For instance, in a hypothetical reaction, DFT could be used to model the step-by-step process, calculating the energies of reactants, intermediates, transition states, and products.

Reactivity Descriptors and Prediction of Selectivity in Chemical Transformations

Based on the electronic structure derived from DFT, various reactivity descriptors can be calculated to predict the selectivity of chemical reactions. For this compound, this would be particularly useful in predicting the outcome of electrophilic aromatic substitution.

Fukui Functions: These descriptors indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They can identify the most nucleophilic (prone to attack by electrophiles) and electrophilic (prone to attack by nucleophiles) sites within the molecule. For an electrophilic attack on the benzene ring, the Fukui function would likely highlight the ortho and para positions relative to the electron-donating ether group as the most reactive sites, while also considering the deactivating effect of the chloro substituent.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom and the aromatic ring, and a positive potential near the hydrogen of the alkyne and the chloro group.

Analysis of Non-Covalent Interactions and Molecular Stability

Non-covalent interactions (NCIs), such as hydrogen bonds, halogen bonds, and van der Waals forces, play a crucial role in determining the three-dimensional structure and stability of molecules in the solid state and in solution. nih.gov While this compound does not have strong hydrogen bond donors, the terminal alkyne hydrogen can participate in weak hydrogen bonding. The chlorine atom can also engage in halogen bonding.

DFT calculations, particularly those employing dispersion corrections, can accurately model these weak interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is a common method used to analyze the electron density topology and characterize the nature and strength of non-covalent interactions. A recent study on a related compound, 4-(prop-2-yn-1-yloxy)phenylammonium, highlighted the importance of non-covalent interactions in its crystal structure. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. This is particularly useful for predicting spectroscopic properties, such as the UV-Vis absorption spectrum. mdpi.com TD-DFT can calculate the energies of electronic transitions from the ground state to various excited states. mdpi.com

For this compound, TD-DFT calculations would predict the wavelengths at which the molecule absorbs light. These absorptions would correspond to electronic transitions, likely π → π* transitions within the benzene ring. The calculations can also provide information about the intensity of these absorptions (oscillator strengths). Comparing the predicted spectrum with an experimentally obtained spectrum can help to validate the computational model and provide a deeper understanding of the molecule's electronic structure. chemrxiv.org

Table 2: Illustrative Predicted UV-Vis Absorption Data for this compound using TD-DFT

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S₀ → S₁ | 280 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 235 | 0.45 | HOMO-1 → LUMO |

| S₀ → S₃ | 210 | 0.30 | HOMO → LUMO+1 |

Note: These are hypothetical values to illustrate the type of data generated by TD-DFT calculations.

Exploration of Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying the properties of a single molecule at a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a more realistic, dynamic environment, such as in a solvent.

For this compound, MD simulations could be used to:

Explore Conformational Flexibility: The molecule has some degree of conformational freedom around the ether linkage. MD simulations can explore the different possible conformations and their relative populations at a given temperature.

Study Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can provide detailed information about how the solvent interacts with the solute and influences its conformation and behavior.

Investigate Intermolecular Interactions: In simulations with multiple molecules of this compound, MD can be used to study how they interact with each other, providing insights into the forces that govern its condensed-phase behavior. For instance, simulations could reveal the preferred orientations and packing of the molecules in a liquid or amorphous solid state.

Research Applications of 1 Chloro 4 Prop 2 Yn 1 Yloxy Benzene in Advanced Chemical Fields

Role in Medicinal Chemistry and Pharmaceutical Lead Discovery

In the realm of medicinal chemistry, 1-Chloro-4-(prop-2-yn-1-yloxy)benzene serves as a crucial starting material for the synthesis of a wide array of compounds with therapeutic potential. The presence of the propargyl ether moiety provides a reactive handle for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and widely used method for creating complex molecular architectures. longdom.orgnih.govwikipedia.org

Design and Synthesis of Bioactive Scaffolds

The molecular framework of this compound is instrumental in the design and synthesis of bioactive scaffolds, which are core structures of molecules that can be systematically modified to develop new drugs. The terminal alkyne group is particularly amenable to the CuAAC reaction, allowing for the facile introduction of a 1,2,3-triazole ring. longdom.orglongdom.org This triazole moiety is a key pharmacophore in many biologically active compounds due to its ability to form hydrogen bonds and its metabolic stability. longdom.org By reacting this compound with various organic azides, chemists can generate large libraries of triazole-containing compounds for high-throughput screening to identify new lead compounds with desired biological activities.

Development of Heterocyclic Hybrid Structures (e.g., Triazole-Quinoline Conjugates) for Targeted Biological Investigations

A significant application of this compound is in the synthesis of heterocyclic hybrid structures, where two or more different heterocyclic rings are combined to create a molecule with enhanced or novel biological properties. A notable example is the development of triazole-quinoline conjugates. While direct synthesis from this compound is plausible, a closely related analogue, 7-chloro-4-(prop-2-yn-1-yloxy)quinoline, is synthesized from 4,7-dichloroquinoline (B193633) and propargyl alcohol. nih.govresearchgate.net This intermediate is then reacted with various azides to produce a range of quinoline-triazole hybrids. nih.gov These hybrid molecules are of particular interest in drug discovery, with studies exploring their potential as antimalarial, anticancer, and antimicrobial agents. nih.govresearchgate.net The 7-chloroquinoline (B30040) scaffold is a known pharmacophore in several antimalarial drugs, and its conjugation with the triazole ring can lead to compounds with improved efficacy and a broader spectrum of activity. nih.govmdpi.com

Application in Scaffold Hopping Strategies for Generating Structural Diversity

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular scaffolds with similar biological activity to a known active compound but with a different core structure. nih.gov This approach is often employed to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to circumvent existing patents. nih.govpharmablock.com The reactive nature of the propargyl group in this compound makes it a valuable tool for scaffold hopping. By utilizing the alkyne for various cycloaddition or coupling reactions, medicinal chemists can replace a known core structure with a novel one derived from the this compound backbone, while aiming to maintain the key pharmacophoric features necessary for biological activity. This allows for the exploration of new chemical space and the generation of structurally diverse compound libraries. nih.govuniroma1.itresearchgate.net

Exploration as Precursors for Investigational Agents

The versatility of this compound as a synthetic intermediate makes it a precursor for a variety of investigational agents. Its ability to participate in diverse chemical transformations allows for the construction of complex molecules that are being evaluated for their therapeutic potential. For instance, the triazole derivatives synthesized from this precursor are being investigated for a range of biological activities, including their potential as antifungal and anticancer agents. nih.govnih.gov The combination of the chloro- and propargyloxy-substituted benzene (B151609) ring provides a platform for further chemical modifications, leading to the development of novel compounds that are currently in the early stages of drug discovery and development.

Contributions to Materials Science and Polymer Chemistry

Beyond its applications in the life sciences, this compound also plays a role in the field of materials science, particularly in the synthesis of advanced polymers.

Precursor for the Synthesis of Functionalized Polymers

The terminal alkyne group of this compound makes it a valuable monomer or precursor for the synthesis of functionalized polymers. rsc.orgtandfonline.comrsc.org The propargyl ether group can undergo thermal or catalytic polymerization to form cross-linked networks with high thermal stability and desirable mechanical properties. rsc.orgrsc.org Furthermore, the alkyne functionality is readily available for post-polymerization modification via click chemistry. nih.govresearchgate.netugent.beresearchgate.net This allows for the introduction of a wide range of functional groups onto the polymer backbone, tailoring the material's properties for specific applications. For example, polymers functionalized with specific chemical moieties can be designed for use as sensors, coatings, or in advanced composite materials. The presence of the chlorine atom on the benzene ring can also influence the polymer's properties, such as its flame retardancy and refractive index.

Development of Advanced Organic Materials Featuring Alkyne and Aryl Ether Moieties

The presence of both a terminal alkyne and an aryl ether in this compound allows for its use as a monomer in the synthesis of functional polymers. The aryl ether component provides thermal and chemical stability to the polymer backbone, a crucial characteristic for high-performance materials. The pendant propargyl group, with its terminal alkyne, serves as a reactive site for a variety of chemical transformations, most notably "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This "click" functionality enables the straightforward post-polymerization modification of materials. For instance, polymers synthesized from this compound can be readily functionalized with a wide array of molecules, including fluorescent dyes, bioactive compounds, or other polymers, by introducing azide-containing reagents. This modular approach allows for the precise tuning of the material's properties for specific applications.

Table 1: Polymerization Strategies Utilizing Alkyne-Functionalized Monomers

| Polymerization Technique | Description | Potential Properties of Resulting Polymer |

|---|---|---|

| Click Polymerization | Step-growth polymerization involving the reaction of the alkyne with a difunctional azide (B81097) monomer. | High molecular weight, good thermal stability, and tunable properties through the choice of the azide monomer. |

| Sonogashira Coupling Polymerization | Palladium-catalyzed cross-coupling of the terminal alkyne with an aryl dihalide. | Conjugated polymer backbone, potential for interesting optoelectronic properties. |

| Post-Polymerization Modification | Synthesis of a polymer backbone followed by functionalization of the pendant alkyne groups. | Highly versatile method to introduce a wide range of functionalities onto a pre-existing polymer scaffold. |

Potential in Organic and Molecular Electronic Applications

The structural elements of this compound suggest its potential utility in the field of organic and molecular electronics. The aromatic core and the alkyne group can both participate in π-conjugated systems, which are fundamental to the behavior of organic semiconductors.

Polymers or oligomers derived from this compound could exhibit interesting charge transport properties. The ability to form extended conjugated systems through reactions of the alkyne group, such as in poly(arylene ethynylene)s, is a key strategy in the design of materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The chloro-substituent on the benzene ring can also influence the electronic properties of the resulting materials by modifying the electron density of the aromatic system. Furthermore, the terminal alkyne provides a site for anchoring these molecules to electrode surfaces, a critical step in the fabrication of molecular electronic devices.

Catalytic Applications and Ligand Design

The reactivity of the terminal alkyne in this compound makes it an excellent starting material for the synthesis of novel ligands for transition metal catalysis. The ability to introduce phosphorus, nitrogen, or other coordinating atoms via the alkyne group opens up a vast chemical space for ligand design.

Use as a Precursor for Ligands in Transition Metal Catalysis

One of the most powerful applications of terminal alkynes in ligand synthesis is their reaction with various reagents to introduce coordinating functionalities. For example, hydrophosphination of the alkyne with secondary phosphines can yield vinylphosphine ligands. These ligands are crucial in a wide range of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation. The electronic and steric properties of the resulting phosphine (B1218219) ligand can be fine-tuned by modifying the substituents on the phosphorus atom and by further chemical transformations of the aryl ether backbone.

Another important class of ligands that can be synthesized from this compound are 1,2,3-triazoles. The aforementioned CuAAC reaction with an organic azide produces a 1,4-disubstituted triazole ring. Triazoles are known to act as effective ligands for a variety of transition metals, forming stable complexes with interesting catalytic activities. The substituents on the triazole ring, derived from both the alkyne and the azide starting materials, can be varied to modulate the properties of the resulting metal complex.

Table 2: Potential Ligand Synthesis from this compound

| Reaction Type | Reagent | Resulting Ligand Type | Potential Catalytic Applications |

|---|---|---|---|

| Hydrophosphination | Secondary Phosphine (e.g., HPPh₂) | Vinylphosphine | Cross-coupling, Hydrogenation |

| Click Reaction (CuAAC) | Organic Azide (e.g., Benzyl Azide) | 1,2,3-Triazole | Oxidation, C-H activation |

| Sonogashira Coupling | Aryl Halide with a coordinating group | Aryl-alkyne | Cross-coupling |

This table outlines potential synthetic routes to ligands based on general reactions of terminal alkynes; specific examples with this compound require further dedicated research.

Role in the Synthesis of Novel Catalytic Materials

Beyond the synthesis of discrete molecular catalysts, this compound can be utilized to create novel catalytic materials. Polymers prepared from this monomer, as discussed in section 6.2.2, can serve as scaffolds for the immobilization of catalytic species.

By functionalizing the pendant alkyne groups of the polymer with appropriate ligands and then coordinating a metal center, a heterogeneous catalyst can be prepared. This approach offers several advantages over homogeneous catalysts, including ease of separation from the reaction mixture and the potential for catalyst recycling. The polymer support can also influence the activity and selectivity of the catalyst through local concentration effects and by creating a specific microenvironment around the catalytic center. The inherent stability of the poly(aryl ether) backbone is particularly beneficial in this context, as it can withstand harsh reaction conditions.

Conclusion and Future Research Directions

Summary of Current Academic Understanding and Research Progress

Currently, there is a scarcity of academic literature focused specifically on 1-Chloro-4-(prop-2-yn-1-yloxy)benzene. However, a significant body of research on the constituent functional moieties—the chlorobenzene (B131634) ring, the propargyl ether group, and the terminal alkyne—provides a solid foundation for predicting its chemical behavior. The primary method for its synthesis is anticipated to be the Williamson ether synthesis, a well-established and versatile reaction.

The reactivity of the molecule is expected to be dominated by the propargyl and alkyne groups. The aryl propargyl ether scaffold is known to undergo thermal and metal-catalyzed rearrangements, most notably the Claisen rearrangement, which can lead to the formation of chromene derivatives. Furthermore, the terminal alkyne is a versatile handle for a variety of transformations, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the facile construction of triazole-containing molecules.

While direct applications of this compound have not been reported, the use of a closely related compound, 4-(prop-2-yn-1-yloxy)phenylammonium (PYOPA+), in the formation of 2D perovskites suggests potential for this class of molecules in materials science. The chloro-substituent on the benzene (B151609) ring can also influence the electronic properties and reactivity of the molecule, and may serve as a site for further functionalization through cross-coupling reactions.

A summary of the key properties of this compound is presented in the interactive table below.

| Property | Value |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.61 g/mol |

| CAS Number | 19130-39-3 |

| Predicted XlogP | 2.6 |

Unexplored Reactivity Pathways and Synthetic Opportunities

The trifunctional nature of this compound opens up numerous avenues for synthetic exploration that remain largely uncharted.

Advanced Rearrangement Chemistry: While the Claisen rearrangement is a predictable pathway, the influence of the chloro-substituent on its regioselectivity and reaction conditions warrants investigation. Furthermore, other metal-catalyzed rearrangements, such as those mediated by gold or platinum catalysts, could lead to novel carbo- and heterocyclic scaffolds.

Cycloaddition Reactions: Beyond the well-established CuAAC reaction, the terminal alkyne can participate in a range of other cycloadditions. For instance, [3+2] cycloadditions with nitrile oxides or azomethine ylides could provide access to isoxazoles and pyrrolidines, respectively. Additionally, [4+2] cycloadditions (Diels-Alder reactions) where the alkyne acts as the dienophile could be explored with suitable dienes.

Organometallic Transformations: The chloro-substituent on the aromatic ring is a prime site for functionalization via transition-metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon and carbon-heteroatom bonds, leading to a diverse library of derivatives with tailored electronic and steric properties. The terminal alkyne also presents opportunities for Sonogashira coupling and other metal-mediated transformations.

Polymerization: The terminal alkyne functionality makes this compound a potential monomer for polymerization reactions. Depending on the polymerization method (e.g., Ziegler-Natta, metathesis, or thermal polymerization), polymers with interesting electronic and material properties could be synthesized.

Prospects for Novel Material Design and Functionalization

The unique structural features of this compound make it an attractive building block for the design of novel materials with tailored properties.

Liquid Crystals: The rigid aromatic core and the linear propargyl group are common structural motifs in liquid crystalline materials. By modifying the molecule, for instance, through the addition of a second mesogenic group via cross-coupling at the chloro-position, it may be possible to design novel liquid crystals with specific phase behaviors and electro-optical properties.

Functional Polymers and Coatings: As mentioned, the compound can serve as a monomer for polymerization. The resulting polymers could find applications as functional coatings, with the chloro- and ether functionalities providing sites for post-polymerization modification. The alkyne groups in the polymer backbone could be used for cross-linking or for the attachment of other functional molecules via click chemistry.

Organic Electronics: The conjugated system of the benzene ring and the potential for extending this conjugation through reactions at the chloro and alkyne positions suggest that derivatives of this compound could be explored as components of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Surface Modification: The terminal alkyne provides a reactive handle for the covalent attachment of this molecule to surfaces that have been functionalized with azide (B81097) groups. This could be utilized to modify the properties of various substrates, such as silica (B1680970), gold, or polymer surfaces, to control wettability, adhesion, or biocompatibility.

Advancements in Predictive Computational Modeling for Rational Design

Computational chemistry offers powerful tools to guide the exploration of this compound and its derivatives, enabling a more rational approach to the design of new reactions and materials.

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential reactions, such as the Claisen rearrangement and various cycloadditions. nsf.govnih.gov These calculations can predict activation barriers and reaction energies, providing insights into the feasibility and selectivity of different reaction pathways. This would be particularly valuable for understanding the influence of the chloro-substituent on reactivity.

Prediction of Material Properties: Computational methods can be used to predict the properties of materials derived from this compound. For example, molecular dynamics simulations could be used to model the self-assembly and phase behavior of potential liquid crystalline derivatives. Quantum chemical calculations could predict the electronic properties (e.g., HOMO-LUMO gap, charge transport characteristics) of conjugated polymers and other organic electronic materials.

High-Throughput Screening: The synthetic accessibility of a wide range of derivatives through reactions at the chloro and alkyne positions makes this system amenable to computational high-throughput screening. Large virtual libraries of compounds can be generated and their properties computationally predicted to identify promising candidates for specific applications before embarking on extensive synthetic efforts.

By combining targeted synthesis with predictive computational modeling, the full potential of this compound as a versatile building block in organic synthesis and materials science can be unlocked.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-Chloro-4-(prop-2-yn-1-yloxy)benzene, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, between 4-chlorophenol derivatives and propargyl halides. Competing side reactions (e.g., oxidative homocoupling of alkynes) are minimized by using anhydrous conditions, inert atmospheres (N₂/Ar), and catalytic systems with ligands like triphenylphosphine. Purification via column chromatography (silica gel, non-polar solvents) ensures high yield and purity. Similar protocols are validated for structurally related ethynylbenzene derivatives .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The propargyl proton (≡C-H) appears as a sharp singlet near δ 2.5–3.0 ppm. Aromatic protons (chlorophenyl group) split into doublets (J ≈ 8–9 Hz) due to para-substitution.

- ¹³C NMR : The alkyne carbons resonate at δ 70–85 ppm (sp-hybridized), while the chlorinated aromatic carbon appears near δ 125–135 ppm.

- DEPTQ or HSQC experiments resolve overlapping signals. Comparative data for analogous compounds, such as 1-Chloro-4-(phenylethynyl)benzene, support assignments .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The propargyl ether group is prone to oxidation and moisture-induced degradation. Storage under inert gas (Ar) at –20°C in amber vials prevents photolytic cleavage. Thermal stability tests (TGA/DSC) should precede high-temperature reactions. Safety protocols for acetylene derivatives (e.g., explosion risks) must be followed .

Advanced Research Questions

Q. How can SHELXL and WinGX address challenges in refining the crystal structure of this compound with twinning or disorder?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction data (Mo/Kα radiation) are processed with SHELXT for space-group determination and initial phase solving .

- Refinement : SHELXL refines anisotropic displacement parameters and models disorder using PART instructions. For twinned data, the TWIN/BASF commands adjust scale factors .

- Visualization : WinGX integrates ORTEP for thermal ellipsoid plots and validates hydrogen-bonding networks. Example workflows are documented for small-molecule hydrates and co-crystals .

Q. What strategies elucidate regioselectivity in catalytic hydrogenation of the alkyne moiety?

- Methodological Answer : Semi-hydrogenation to cis-alkenes is achieved using Lindlar catalyst (Pd/CaCO₃, quinoline poison). For anti-Markovnikov selectivity, chromium-based catalysts (e.g., Cr(CO)₃) under H₂ pressure (1–5 atm) are effective. Monitoring reaction progress via GC-MS or in situ IR (C≡C stretch at ~2100 cm⁻¹) ensures controlled reduction. Stereochemical outcomes are confirmed by NOESY NMR .

Q. How can computational modeling predict the compound’s reactivity in click chemistry or polymerization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and simulate frontier molecular orbitals (HOMO/LUMO). Transition-state analysis (IRC) predicts activation barriers for alkyne-azide cycloaddition. MD simulations assess steric effects in polymer chain propagation. Software packages like Gaussian or ORCA are validated for similar aryl-propargyl systems .

Q. What analytical techniques resolve contradictions in environmental degradation studies of chlorinated aryl alkynes?

- Methodological Answer : LC-HRMS quantifies degradation products (e.g., chlorophenols) with isotopic pattern filtering to exclude false positives. Comparative studies using deuterated analogs distinguish abiotic vs. microbial pathways. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) contextualize findings, though direct data for this compound require extrapolation from structurally related DDE/DDT analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.